molecular formula C20H17ClN4O3 B5629520 2-(4-chlorobenzyl)-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-5-carboxamide

2-(4-chlorobenzyl)-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-5-carboxamide

Cat. No. B5629520
M. Wt: 396.8 g/mol
InChI Key: VAEVCETZWFOYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzoxazole and oxadiazole derivatives involves multi-step chemical reactions, utilizing different starting materials and intermediates to achieve the desired compound. For example, Vodela et al. (2013) described the synthesis of novel benzoxazole-based 1,3,4-oxadiazoles involving benzoxazole-2-carboxylic acid as a starting material and various intermediates such as benzoxazole-2-carbonyl chloride and benzoxazole-2-carboxylic acid hydrazide. The chemical structures of the synthesized compounds were elucidated using IR, 1H NMR, and mass spectral data, indicating a meticulous approach to confirming their molecular structures (Vodela et al., 2013).

Molecular Structure Analysis

The molecular structure analysis of such compounds is crucial for understanding their chemical properties and potential biological activities. Techniques like NMR, IR spectroscopy, and X-ray crystallography are commonly employed. For instance, Marjani (2013) synthesized a related compound and studied its structure using X-ray diffraction, NMR spectroscopy, and IR spectroscopy, providing detailed insights into its molecular geometry and electronic structure (Marjani, 2013).

Chemical Reactions and Properties

Benzoxazole and oxadiazole derivatives participate in various chemical reactions, owing to the reactive nature of their functional groups. These reactions can lead to the formation of new compounds with diverse chemical and biological properties. The synthesis pathways often involve cyclization reactions, substitutions, and conversions under specific conditions to achieve the desired chemical structure.

Physical Properties Analysis

The physical properties of benzoxazole and oxadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining their suitability for different applications, including pharmacological uses. Detailed analysis of physical properties requires experimental measurements and can provide insights into the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are critical for their functional applications. Understanding these properties is essential for designing compounds with desired biological activities and chemical stability.

Mechanism of Action

The mechanism of action of oxadiazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some oxadiazole derivatives have been found to have anti-infective properties, acting as anti-bacterial, anti-viral, anti-leishmanial agents .

Future Directions

The future directions for research into oxadiazole derivatives are likely to involve the synthesis of new compounds with potential anti-infective activity . The development of new synthetic strategies for these compounds could also be an important area of future research .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-25(9-8-18-22-12-27-24-18)20(26)14-4-7-17-16(11-14)23-19(28-17)10-13-2-5-15(21)6-3-13/h2-7,11-12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEVCETZWFOYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=NOC=N1)C(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorobenzyl)-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-5-carboxamide

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